2-(3,4-Dimethoxyphenyl)propan-2-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)propan-2-amine is a chemical compound that is structurally related to a variety of pharmacologically active amines. It contains a dimethoxyphenyl group attached to a propan-2-amine moiety. This structure is similar to compounds that have been studied for their psychotomimetic properties, such as those related to 1-(2,4,5-trimethoxyphenyl)-2-aminopropane , and for their potential as chiral auxiliaries in asymmetric synthesis .
Synthesis Analysis
The synthesis of related compounds involves regiospecific methods, as seen in the production of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Additionally, 3-(3,4-Dimethoxyphenyl)-propylamine, a compound with a similar structure, can be N-acylated and then subjected to Bischler-Napieralski ring closure to produce 1-aralkyl-dihydro-2-benzazepines . The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine could potentially follow similar pathways, with modifications to protect the amine group during the synthetic steps.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3,4-Dimethoxyphenyl)propan-2-amine has been characterized spectroscopically . The dimethoxyphenyl group can influence the conformation of the molecule, as seen in the crystal structure of related compounds where the dimethoxyphenyl substituent is twisted relative to the amino-bearing aromatic ring .
Chemical Reactions Analysis
Compounds with the dimethoxyphenyl and propan-2-amine moieties can undergo various chemical reactions. For instance, the presence of the propan-2-amine group has been shown to confer strong inhibitory effects on the HIF-1 activated transcription in a reporter assay, indicating that this moiety is crucial for the biological activity of certain compounds . Additionally, the amine group can form inclusion compounds with other molecules, as seen in the host-guest chemistry of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be inferred from related compounds. For example, the poor water solubility of a related sulfonamide compound suggests that the dimethoxyphenyl group may contribute to lipophilicity . The crystal structures of related compounds also provide insights into the potential hydrogen bonding and molecular interactions that 2-(3,4-Dimethoxyphenyl)propan-2-amine might exhibit . The Hirshfeld surface analysis of alkyl substituted thiazole-2-amines indicates that intermolecular interactions, such as hydrogen bonding and π-π stacking, are important for the stability of these molecules .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : 2-(3,4-Dimethoxyphenyl)propan-2-amine and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of a related compound, bk-2C-B, a cathinone analogue of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, involved the Delépine reaction and was characterized using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography (Power et al., 2015).
Crystal Structure Analysis : X-ray diffraction analysis has been used to study the crystal structures of various derivatives of 2-(3,4-Dimethoxyphenyl)propan-2-amine, revealing insights into their molecular conformations and packing arrangements (Nitek et al., 2020).
Pharmacological Synthesis : Synthesis of derivatives for pharmacological applications, such as anticancer compounds and potential kinase inhibitors, has been explored. This includes the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, designed as an inhibitor of specific kinases (Guillon et al., 2013).
Biological and Pharmacological Activities
Smooth Muscle Relaxant Activity : Some derivatives of 2-(3,4-Dimethoxyphenyl)propan-2-amine have shown smooth muscle relaxant activities. This was evidenced by their ex vivo effects on rat gastric smooth muscle preparations, indicating potential uses in treating disorders involving smooth muscle contraction (Milusheva et al., 2022).
Antimicrobial Activities : Certain derivatives have demonstrated antimicrobial activities against pathogenic bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (El‐Ziaty & Shiba, 2007).
Anticancer Properties : Research has been conducted on the synthesis of novel compounds with potential anticancer activities, such as N-(3,5 Dimethoxyphenyl) Acridin-9-Amine. These compounds are being evaluated for their toxicity and effectiveness against cancer cells (Ismail et al., 2018).
Corrosion Inhibition : Tertiary amines derived from 2-(3,4-Dimethoxyphenyl)propan-2-amine have been synthesized and evaluated as inhibitors of carbon steel corrosion, indicating potential industrial applications in protecting metals (Gao, Liang, & Wang, 2007).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPBFJRGWKCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388758 | |
Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)propan-2-amine | |
CAS RN |
153002-39-2 | |
Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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